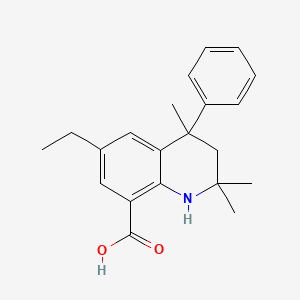

6-Ethyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Description

This compound belongs to the class of cycloalkanes , which are organic compounds containing carbon atoms arranged in a closed ring. Specifically, it is a tetrahydroquinoline derivative. The systematic IUPAC name for this compound is quite a mouthful, but let’s break it down:

6-Ethyl: Indicates an ethyl group attached to the sixth carbon atom.

2,2,4-trimethyl: Refers to three methyl groups at specific positions on the quinoline ring.

4-phenyl: Indicates a phenyl (benzene) group attached to the fourth carbon atom.

1,2,3,4-tetrahydro: Indicates that the quinoline ring is saturated (reduced) to form a tetrahydroquinoline.

8-carboxylic acid: The carboxylic acid functional group is attached to the eighth carbon atom.

Properties

Molecular Formula |

C21H25NO2 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

6-ethyl-2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline-8-carboxylic acid |

InChI |

InChI=1S/C21H25NO2/c1-5-14-11-16(19(23)24)18-17(12-14)21(4,13-20(2,3)22-18)15-9-7-6-8-10-15/h6-12,22H,5,13H2,1-4H3,(H,23,24) |

InChI Key |

FBPKUNWXLTUBIV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C2C(=C1)C(CC(N2)(C)C)(C)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes to prepare this compound involve cyclization reactions. Here are some common methods:

Heterocyclization: Starting from appropriate precursors, such as substituted anilines or phenols, cyclization can occur under acidic or basic conditions to form the tetrahydroquinoline ring.

Reductive Amination: An aldehyde or ketone reacts with an amine in the presence of a reducing agent to form the tetrahydroquinoline ring.

Industrial production methods may vary, but these synthetic routes provide a foundation for laboratory-scale preparation.

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, converting the tetrahydroquinoline ring to a quinoline ring.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).

Scientific Research Applications

Medicine: Tetrahydroquinoline derivatives exhibit diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Chemistry: Used as building blocks for more complex molecules.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific biological target. It may interact with receptors, enzymes, or other cellular components, affecting various pathways.

Comparison with Similar Compounds

For instance, 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid shares some structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.